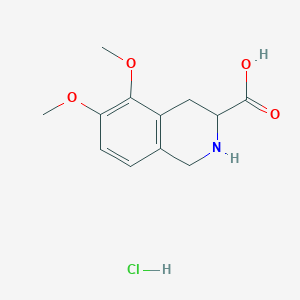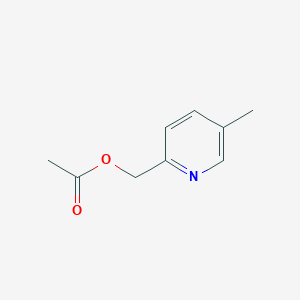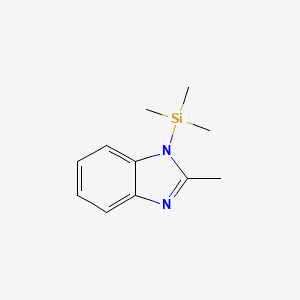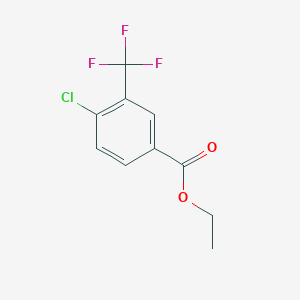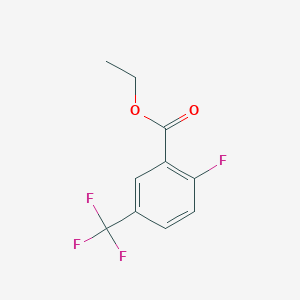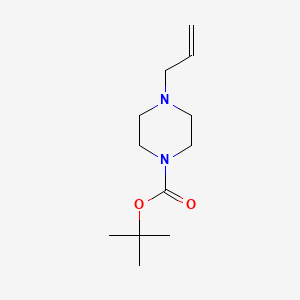
1-(tert-Butoxycarbonyl)-4-allylpiperazine
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-4-allylpiperazine is an organic compound that features a piperazine ring substituted with an allyl group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest due to its utility in various chemical reactions and its role in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)-4-allylpiperazine can be synthesized through a multi-step processThe Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The allylation can be performed using allyl bromide in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. This method enhances the yield and purity of the product while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(tert-Butoxycarbonyl)-4-allylpiperazine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The Boc group can be removed under reductive conditions using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The allyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Allyl bromide and potassium carbonate in DMF are used for allylation.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Piperazine derivatives without the Boc group.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(tert-Butoxycarbonyl)-4-allylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of piperazine-based drugs.
Industry: Utilized in the production of polymers and other materials requiring piperazine derivatives.
Mécanisme D'action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-allylpiperazine primarily involves its role as a protecting group and a reactive intermediate. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions to form the desired products.
Comparaison Avec Des Composés Similaires
1-(tert-Butoxycarbonyl)-4-allylpiperazine can be compared with other Boc-protected piperazine derivatives:
1-(tert-Butoxycarbonyl)piperazine: Lacks the allyl group, making it less versatile for further functionalization.
1-(tert-Butoxycarbonyl)-4-methylpiperazine: Contains a methyl group instead of an allyl group, affecting its reactivity and applications.
1-(tert-Butoxycarbonyl)-4-benzylpiperazine: Features a benzyl group, which provides different steric and electronic properties compared to the allyl group.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and industrial applications.
Propriétés
IUPAC Name |
tert-butyl 4-prop-2-enylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-5-6-13-7-9-14(10-8-13)11(15)16-12(2,3)4/h5H,1,6-10H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOKFILPEDLZAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460924 | |
| Record name | AG-H-08867 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77278-75-2 | |
| Record name | AG-H-08867 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


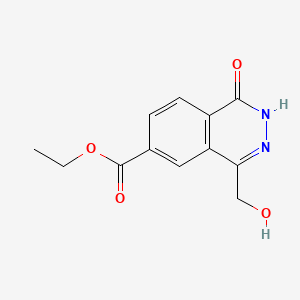
![8-Acetyl-8-azabicyclo[3.2.1]octane](/img/structure/B3357980.png)
![2-Butylpyrazolo[1,5-a]pyridine](/img/structure/B3357992.png)
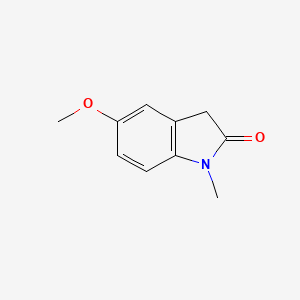
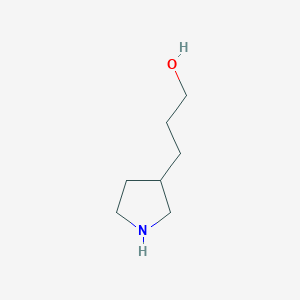
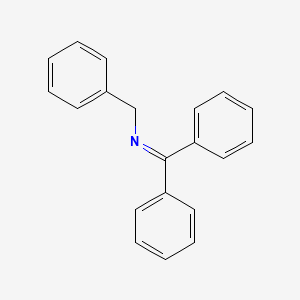
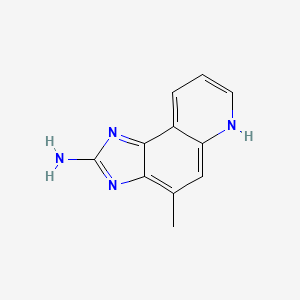
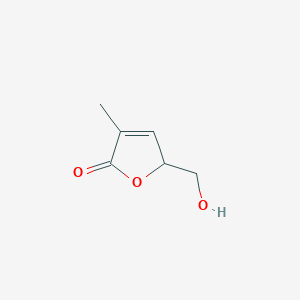
![Imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B3358033.png)
